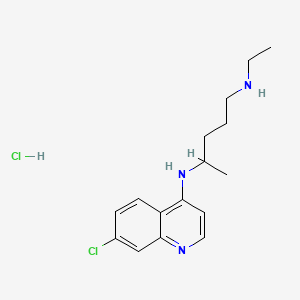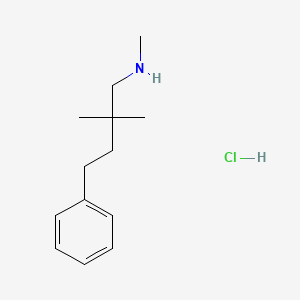![molecular formula C8H16N2O2 B1485395 trans-2-[(Morpholin-4-yl)amino]cyclobutan-1-ol CAS No. 2156021-38-2](/img/structure/B1485395.png)
trans-2-[(Morpholin-4-yl)amino]cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-[(Morpholin-4-yl)amino]cyclobutan-1-ol, also known as trans-2-morpholino-cyclobutan-1-ol or TMCB, is a cyclic organic compound with a molecular formula of C6H13NO2. It is a colorless, odorless crystalline solid that is soluble in water and polar organic solvents. TMCB has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
TMCB has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. It has been used as a building block in the synthesis of a variety of biologically active compounds, including inhibitors of HIV-1 reverse transcriptase, inhibitors of the enzyme acetylcholinesterase, and inhibitors of the enzyme cyclooxygenase-2. TMCB has also been used as a substrate in the synthesis of oligonucleotides, as a chiral auxiliary in the synthesis of enantiomerically pure compounds, and as a catalyst in the synthesis of polymers.
Wirkmechanismus
TMCB has been studied for its potential mechanism of action in the body. It has been suggested that TMCB may act as an allosteric modulator of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the nervous system. Additionally, TMCB has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
TMCB has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the nervous system. Additionally, TMCB has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. Furthermore, TMCB has been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TMCB has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it has a low toxicity profile. Additionally, TMCB is soluble in water and polar organic solvents, which makes it easy to handle and work with. However, there are some limitations to using TMCB in laboratory experiments. It is a relatively unstable compound, and it can be easily degraded in the presence of light or heat. Additionally, TMCB is a non-polar compound, which can make it difficult to incorporate into biological systems.
Zukünftige Richtungen
Given the potential applications of TMCB in the fields of medicinal chemistry and biochemistry, there are many future directions in which research can be directed. These include further studies into the mechanism of action of TMCB, as well as its potential effects on biochemical and physiological processes. Additionally, research can be conducted into the development of new synthetic routes for the production of TMCB and its derivatives, as well as the development of new applications for TMCB. Additionally, further studies into the stability of TMCB and its derivatives could be conducted, as well as studies into the incorporation of TMCB into biological systems. Finally, research can be conducted into the potential toxicity of TMCB and its derivatives, as well as the potential for drug-drug interactions.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(morpholin-4-ylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c11-8-2-1-7(8)9-10-3-5-12-6-4-10/h7-9,11H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQFMMGWIMTJFP-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NN2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NN2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(Morpholin-4-yl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1485317.png)
![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid](/img/structure/B1485319.png)

![{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride](/img/structure/B1485322.png)
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485323.png)
![3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1485326.png)


![4-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485332.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485333.png)
![(2E)-3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485334.png)
![(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485335.png)